9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine
CAS No.: 1736-96-5
Cat. No.: VC15953679
Molecular Formula: C8H8F3N5
Molecular Weight: 231.18 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1736-96-5 | 
|---|---|
| Molecular Formula | C8H8F3N5 | 
| Molecular Weight | 231.18 g/mol | 
| IUPAC Name | 9-ethyl-6-(trifluoromethyl)purin-2-amine | 
| Standard InChI | InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15) | 
| Standard InChI Key | UTVHBFHLMHYGLL-UHFFFAOYSA-N | 
| Canonical SMILES | CCN1C=NC2=C(N=C(N=C21)N)C(F)(F)F | 
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The purine core of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine consists of a bicyclic aromatic system fused from pyrimidine and imidazole rings. Key modifications include:
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Ethyl group at N-9: This substitution prevents tautomerization and stabilizes the molecule against enzymatic degradation .
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Trifluoromethyl group at C-6: The electron-withdrawing -CF₃ group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .
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Amino group at C-2: This functional group participates in hydrogen bonding, critical for interactions with biological targets such as enzymes and nucleic acids .
 
Molecular Formula: C₈H₉F₃N₅
Molecular Weight: 231.18 g/mol
Lipophilicity (LogP): Estimated at 1.8–2.2, significantly higher than non-fluorinated purines due to the -CF₃ group .
Comparative Analysis with Analogous Compounds
The table below highlights structural and functional differences between 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine and related purine derivatives:
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine involves multi-step functionalization of the purine scaffold:
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Purine Core Assembly:
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C-6 Trifluoromethylation:
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N-9 Ethylation:
 
Yield Optimization:
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Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylation steps .
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Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .
 
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the target compound .
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Spectroscopic Validation:
 
Stability and Pharmacokinetic Considerations
Metabolic Stability
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Oxidative Resistance: The -CF₃ group reduces susceptibility to cytochrome P450-mediated oxidation .
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Half-Life (t₁/₂): Estimated at 6–8 hours in human liver microsomes, compared to 1–2 hours for non-fluorinated analogs .
 
Bioavailability Challenges
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Solubility: Low aqueous solubility (0.1–0.5 mg/mL) necessitates prodrug formulations or nanocarrier systems .
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Blood-Brain Barrier Penetration: Moderate permeability (Pe ≈ 2 × 10⁻⁶ cm/s) limits CNS applications .
 
Future Directions and Research Gaps
Unresolved Questions
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Structure-Activity Relationships (SAR): Systematic studies required to optimize substituent positions for enhanced potency.
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In Vivo Efficacy: No published data on animal models; priority for preclinical testing.
 
Synthetic Innovations
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